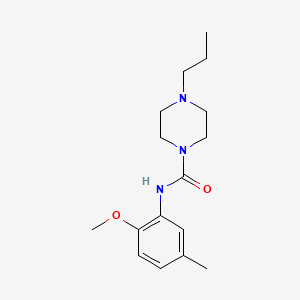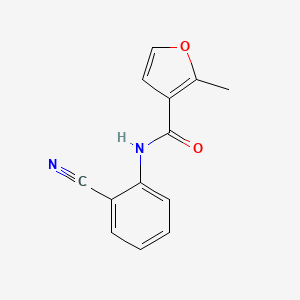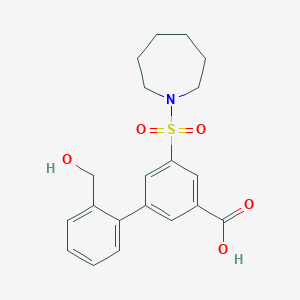
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention among researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it has been shown to bind to the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the potential therapeutic effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to increase dopamine release in the brain. Physiologically, it has been shown to produce analgesic and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential therapeutic effects for various conditions. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is to investigate its potential as an analgesic and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. Finally, studies should be conducted to investigate the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. Its relatively simple synthesis method and potential therapeutic effects make it an attractive candidate for further research. However, caution must be taken when handling and using this compound due to its potential for abuse and addiction. Further research is needed to fully understand the mechanism of action and potential side effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylpiperazine with propylamine and then acylation with chloroformic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is relatively simple and can be achieved through standard laboratory procedures.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied for its potential use as a therapeutic agent for various conditions. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has also been studied for its potential use as an analgesic and anxiolytic agent.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-12-13(2)5-6-15(14)21-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBXAPDXSDDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)


![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)

![N,2-dimethyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5297234.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)